4-chloro-8-methoxy-5-methyl-3-nitroquinoline
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Overview
Description
4-chloro-8-methoxy-5-methyl-3-nitroquinoline: is a quinoline derivative known for its unique chemical structure and potential applications in various fields. The quinoline ring system is a heterocyclic aromatic compound that has been widely studied due to its presence in many biologically active molecules. The addition of chloro, methoxy, methyl, and nitro groups to the quinoline core enhances its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-8-methoxy-5-methyl-3-nitroquinoline typically involves multi-step organic reactions. One common method starts with the nitration of 8-methoxy-5-methylquinoline to introduce the nitro group at the 3-position. This is followed by chlorination at the 4-position using reagents such as thionyl chloride or phosphorus pentachloride. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or chloroform to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4-chloro-8-methoxy-5-methyl-3-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Major Products Formed:
Oxidation: Formation of quinoline N-oxide derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Reduction: Formation of 4-chloro-8-methoxy-5-methyl-3-aminoquinoline.
Scientific Research Applications
Chemistry: 4-chloro-8-methoxy-5-methyl-3-nitroquinoline is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor and its ability to interact with biological targets. It has shown promise in the development of new drugs for the treatment of diseases such as cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of 4-chloro-8-methoxy-5-methyl-3-nitroquinoline involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
- 4-chloro-8-methoxy-3-nitroquinoline
- 4-chloro-5-methyl-3-nitroquinoline
- 8-methoxy-5-methyl-3-nitroquinoline
Comparison: 4-chloro-8-methoxy-5-methyl-3-nitroquinoline is unique due to the presence of both chloro and methoxy groups on the quinoline ring, which enhances its reactivity and potential for diverse applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various chemical and biological studies .
Properties
CAS No. |
1974746-73-0 |
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Molecular Formula |
C11H9ClN2O3 |
Molecular Weight |
252.65 g/mol |
IUPAC Name |
4-chloro-8-methoxy-5-methyl-3-nitroquinoline |
InChI |
InChI=1S/C11H9ClN2O3/c1-6-3-4-8(17-2)11-9(6)10(12)7(5-13-11)14(15)16/h3-5H,1-2H3 |
InChI Key |
INGOPGFZUUWOMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=CC(=C2Cl)[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
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